molecular formula C5H8ClN B3377486 4-Chloropentanenitrile CAS No. 13249-56-4

4-Chloropentanenitrile

Cat. No.: B3377486
CAS No.: 13249-56-4
M. Wt: 117.58 g/mol
InChI Key: XUKFSXNWRWHCEQ-UHFFFAOYSA-N
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Description

4-Chloropentanenitrile is a chemical compound with the CAS Number: 13249-56-4 . Its molecular weight is 117.58 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8ClN/c1-5(6)3-2-4-7/h5H,2-3H2,1H3 . This indicates that the compound has a carbon backbone with a chlorine and a nitrile group attached.

Scientific Research Applications

Environmental Monitoring

  • Selective Sensing of 4-Chlorophenol : A study by Shabani‐Nooshabadi et al. (2016) developed an electrochemical sensor for 4-chlorophenol based on graphene oxide and NiO nanoparticles. This sensor showed strong enrichment and catalytic activity for 4-chlorophenol, useful in environmental monitoring (Shabani‐Nooshabadi et al., 2016).

  • Adsorption of 4-Chlorophenol on Activated Carbon : Research by Hameed et al. (2008) explored the adsorption of 4-chlorophenol on activated carbon derived from rattan sawdust. This study is significant for the removal of 4-chlorophenol from aqueous solutions, a common environmental contaminant (Hameed et al., 2008).

Pharmaceutical Synthesis

  • Synthesis of 4-Aminobutanenitrile : Capon et al. (2020) discussed the synthesis of 4-aminobutanenitrile, an intermediate for neurological disorder therapeutics, from 4-azidobutanenitrile. This compound has applications in the synthesis of drugs for Parkinson’s and Alzheimer’s diseases (Capon et al., 2020).

Material Science

  • Conformational Analysis of 4-Chlorobutanenitrile : Stavnebrekk & Stōlevik (1989) conducted a molecular mechanics study on 4-chlorobutanenitrile and 4-bromobutanenitrile, providing insights into the structural properties of these compounds at high temperatures. This research aids in understanding the physical properties of similar compounds in material science (Stavnebrekk & Stōlevik, 1989).

General Research

  • Photocatalytic Degradation of 4-Chlorophenol : Lei et al. (2007) investigated the degradation of 4-chlorophenol in water using a pulsed high voltage discharge system. This study is relevant in the field of water purificationand environmental protection (Lei et al., 2007).
  • Catalytic Decomposition of 4-Chlorophenol : Research by Huang et al. (2003) focused on the catalytic decomposition of 4-chlorophenol in the presence of modified activated carbons. This study contributes to the understanding of catalytic processes in wastewater treatment and environmental remediation (Huang et al., 2003).

Properties

IUPAC Name

4-chloropentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN/c1-5(6)3-2-4-7/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKFSXNWRWHCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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